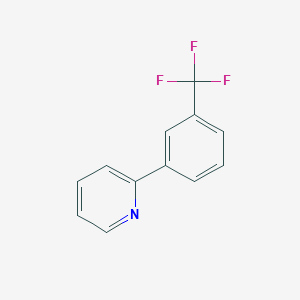

2-(3-Trifluoromethylphenyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(Trifluoromethyl)phenyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is notable for its unique chemical properties, which are largely attributed to the trifluoromethyl group. The presence of fluorine atoms imparts distinct physical and chemical properties, making it a valuable compound in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods: Industrial production often employs direct fluorination methods or the building-block method, depending on the desired target compound. The choice of method is influenced by factors such as the identity of the target compound and the specific requirements of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as phosphorus oxychloride.

Reduction: Reduction reactions can be carried out using hydrogen and palladium on carbon (H2NNH2-Pd/C).

Substitution: Substitution reactions often involve common reagents like trichloromethyl-pyridine.

Common Reagents and Conditions:

Oxidation: Phosphorus oxychloride in dichloromethane.

Reduction: Hydrogen and palladium on carbon (H2NNH2-Pd/C).

Substitution: Trichloromethyl-pyridine.

Major Products Formed: The major products formed from these reactions include various derivatives of 2-(3-(Trifluoromethyl)phenyl)pyridine, such as chloroderivatives and oxides .

Applications De Recherche Scientifique

2-(3-(Trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, thereby influencing various biological processes. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with other molecules .

Comparaison Avec Des Composés Similaires

- 2-(Trifluoromethyl)pyridine

- 2,3,5-Trifluoromethylpyridine

- 2,5-Dichloro-3-(trifluoromethyl)pyridine

Comparison: 2-(3-(Trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties compared to other similar compounds. This unique structure enhances its reactivity and makes it particularly valuable in the synthesis of complex molecules .

Activité Biologique

2-(3-Trifluoromethylphenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in drug development.

Overview of this compound

This compound is a pyridine derivative characterized by the presence of a trifluoromethyl group at the 3-position of the phenyl ring. This structural modification is known to enhance the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with 3-picoline or other pyridine derivatives.

- Substitution Reactions : The introduction of the trifluoromethyl group can be achieved through various methods, including nucleophilic substitution and electrophilic aromatic fluorination.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For example, derivatives of this compound have shown selective activity against Chlamydia trachomatis, a common sexually transmitted pathogen. In studies, analogues with this substituent demonstrated significant inhibition of bacterial growth without affecting host cell viability .

Antiviral Properties

One of the prominent applications of trifluoromethyl pyridines is in antiviral drug development. For instance, tipranavir, a non-peptide HIV protease inhibitor, incorporates a trifluoromethylpyridine moiety and has been effective in treating HIV infections . The trifluoromethyl group enhances binding affinity to the target enzyme, showcasing the importance of structural modifications in drug efficacy.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that certain derivatives exhibit moderate toxicity towards cancer cell lines while maintaining selectivity over normal cells. For example, compounds derived from this compound have been evaluated for their potential as anticancer agents, with some showing promising results against various cancer types .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key observations include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity compared to other substituents such as chlorine or methyl .

- Positioning of Substituents : The position of substituents on the pyridine ring affects both potency and selectivity against various biological targets. Compounds with specific arrangements have been shown to possess superior activity against pathogens compared to their analogues .

Case Studies

- Fluazinam : This fungicide, which includes a trifluoromethylpyridine derivative, demonstrates enhanced fungicidal activity compared to traditional compounds . Its mechanism involves interference with respiratory biochemistry, highlighting the utility of this class of compounds in agricultural applications.

- Antichlamydial Compounds : A recent study synthesized several analogues based on this compound that selectively inhibited C. trachomatis growth. These compounds exhibited low toxicity towards mammalian cells and demonstrated potential as new therapeutic agents for treating chlamydial infections .

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYLZPZMUSNHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.